molecular formula C30H27Cl3N6O3S3 B11104705 2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11104705
M. Wt: 722.1 g/mol
InChI Key: JJAVTLMUUJFVLW-UHFFFAOYSA-N
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Description

2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple chloro and methyl groups, as well as triazine and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4,6-Bis{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H27Cl3N6O3S3

Molecular Weight

722.1 g/mol

IUPAC Name

2-[[4,6-bis[[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C30H27Cl3N6O3S3/c1-16-4-7-19(31)10-22(16)34-25(40)13-43-28-37-29(44-14-26(41)35-23-11-20(32)8-5-17(23)2)39-30(38-28)45-15-27(42)36-24-12-21(33)9-6-18(24)3/h4-12H,13-15H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)

InChI Key

JJAVTLMUUJFVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)SCC(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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